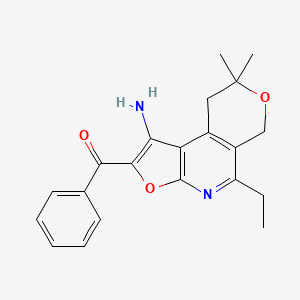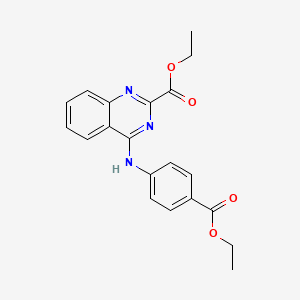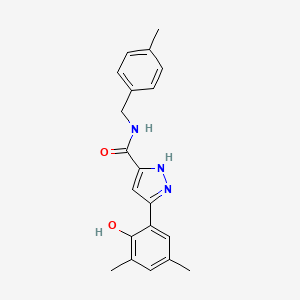
Fast red B salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fast red B is an organosulfonate salt composed from 2-methoxy-4-nitrobenzene-1-diazonium and 5-sulfonaphthalene-1-sulfonate in a 1:1 ratio. Used for demostrating enterochromaffin in carcinoid tumours. It has a role as a histological dye. It contains a 2-methoxy-4-nitrobenzenediazonium.
Aplicaciones Científicas De Investigación
Enzymatic Analysis
Fast Red Salt KL, a variant of Fast Red B Salt, has been used in the determination of enzymically generated oxalacetic acid, offering advantages in price and properties over other diazonium salts like Fast Red PDC and Fast Violet B. This dye was particularly effective in the automated assay of serum glutamic-oxalacetic transaminase (SGOT) (Lombarts & Peters, 1971).
Reverse Electrodialysis (RED)
This compound's utility extends into renewable energy research. In RED, it's explored for energy generation from the concentration difference between concentrated and diluted salt solutions. This involves using salt flows through membranes in a stack placed between electrodes to generate electricity, a process studied with various salt types, including this compound (Turek & Bandura, 2007).
Dye Degradation
Research also includes the degradation of dyes like acid red B by genetically engineered bacteria. This compound and related compounds have been investigated in terms of their breakdown in environmentally-friendly ways, focusing on the efficiency of salt-tolerant bacteria compared to standard strains (Yang Qian-qian, 2010).
Biosorption
This compound is used in studies on biosorption, such as the removal of congo red from aqueous solutions using rice husk. This research is pivotal in understanding how agricultural waste can be utilized for environmental cleanup, especially in dye-contaminated waters (Han et al., 2008).
Histology and Haematology
In histology and haematology, this compound (as Nuclear Fast Red) is used for staining nuclei or plasma of specimens. It’s noted for its specificity in dye uptake, crucial for accurate analysis in medical and biological research (Shadi et al., 1999).
Phenol Removal
This compound's application extends to the removal of pollutants like phenol from aqueous phases, using neutralized red mud. This study offers insights into eco-friendly methods for treating industrial wastewater (Tor et al., 2006).
Power Generation Optimization
The salt is studied in the context of RED for optimizing power generation, focusing on feed solution characteristics and process parameters. This research is significant for sustainable energy production, particularly using saline waters and concentrated brines (Susanto et al., 2022).
Fluorescent Material Synthesis
In the field of chemistry, this compound is explored for creating fluorescent materials, particularly benzobis(imidazolium) salts. These studies are critical for developing new fluorescent probes and materials with potential applications in bioimaging and diagnostics (Boydston et al., 2008).
Salinity Gradient Energy Conversion
Finally, this compound is instrumental in the study of salinity gradient energy conversion using RED. It's part of research aimed at harnessing renewable energy sources, important for the transition to sustainable energy systems (Tufa et al., 2018).
Propiedades
Fórmula molecular |
C17H13N3O9S2 |
|---|---|
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
2-methoxy-4-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6N3O3/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-1 |
Clave InChI |
AXKAZKNOUOFMLN-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227290.png)
![2-[[5-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227291.png)


![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)
![6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B1227296.png)
![3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone](/img/structure/B1227300.png)

![2-Amino-1-[2-(4-morpholinyl)ethyl]-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester](/img/structure/B1227305.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1-oxo-2-phthalazinyl]acetamide](/img/structure/B1227306.png)
![7-Chloro-2-methyl-4-(4-methylphenyl)sulfonylthiazolo[5,4-b]indole](/img/structure/B1227308.png)
![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227309.png)

![3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1227311.png)